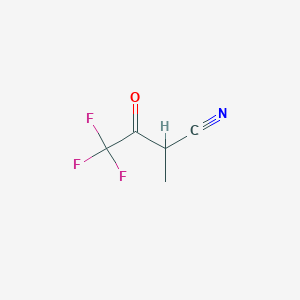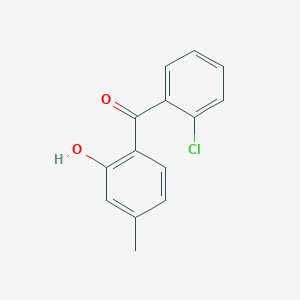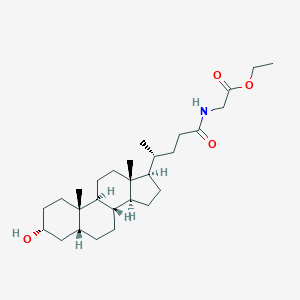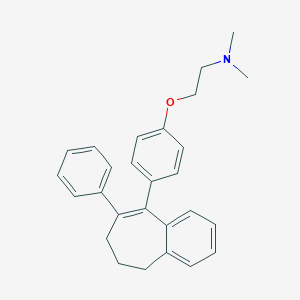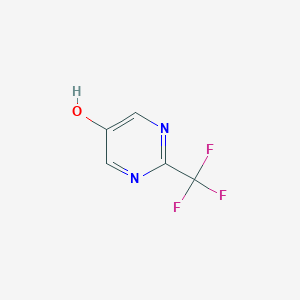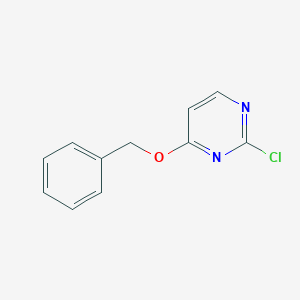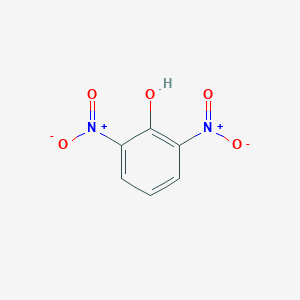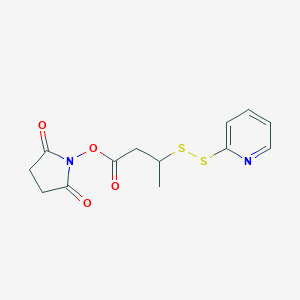
2,5-Dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)butanoate
Übersicht
Beschreibung
2,5-Dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)butanoate is a bifunctional linker for antibody-drug-conjugation (ADC) .
Synthesis Analysis
The synthesis of similar compounds involves the coupling reaction of commercially available Boc-d-alanine or Boc-l-alanine with benzylamine or 2-fluorobenzylamine in the presence of dicyclohexylcarbodiimide (DCC) as the coupling agent. This yields the respective amide derivatives. The Boc group is then removed with trifluoroacetic acid (TFA) followed by neutralization with ammonium hydroxide to give amine derivatives .Molecular Structure Analysis
The molecular formula of this compound is C13H14N2O4S2 . The IUPAC name is (2,5-dioxopyrrolidin-1-yl) 3-(pyridin-2-yldisulfanyl)butanoate . The molecular weight is 326.4 g/mol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 326.4 g/mol . It has a XLogP3-AA value of 1.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 7 hydrogen bond acceptors . The compound has 7 rotatable bonds . The exact mass and monoisotopic mass are 326.03949928 g/mol . The topological polar surface area is 127 Ų .Wissenschaftliche Forschungsanwendungen
Antibody-Drug Conjugates (ADCs) Synthesis
PPC-NHS ester is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . They are complex molecules composed of an antibody linked to a biologically active cytotoxic (anti-cancer) payload or drug .
Disulfide Cleavable Linker
PPC-NHS ester acts as a disulfide cleavable linker . This means that the linker can be cleaved at the disulfide bond under certain conditions, such as in the reducing environment of cancer cells. This property is particularly useful in the design of ADCs, where the drug needs to be released specifically in the target cells .
Protease Cleavable Linker
In addition to being a disulfide cleavable linker, PPC-NHS ester can also act as a protease cleavable linker . Proteases are enzymes that break down proteins and peptides, and they are often overexpressed in cancer cells. Therefore, a protease cleavable linker can allow for the specific release of the drug in the cancer cells .
Drug Delivery Systems
The unique properties of PPC-NHS ester, such as its ability to form cleavable linkers, make it an excellent candidate for use in drug delivery systems . By attaching drugs to antibodies via PPC-NHS ester, researchers can design systems that deliver drugs directly to the target cells, thereby increasing the efficacy of the treatment and reducing side effects .
Bioconjugation
PPC-NHS ester can be used in bioconjugation, a chemical strategy that involves attaching two biomolecules together . This can be useful in a variety of research applications, such as the development of novel therapeutics, the design of biomaterials for tissue engineering, and the creation of biosensors .
Biological Research
PPC-NHS ester can be used in biological research as a tool for studying various biological processes . For example, it can be used to label proteins with fluorescent dyes or other probes, allowing researchers to track the movement and interactions of these proteins within cells .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(pyridin-2-yldisulfanyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S2/c1-9(20-21-10-4-2-3-7-14-10)8-13(18)19-15-11(16)5-6-12(15)17/h2-4,7,9H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZYZXLBKBUOHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)ON1C(=O)CCC1=O)SSC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30910300 | |
| Record name | 1-({3-[(Pyridin-2-yl)disulfanyl]butanoyl}oxy)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30910300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)butanoate | |
CAS RN |
107348-47-0 | |
| Record name | N-Succinimidyl-3-(2-pyridyldithio)butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107348470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-({3-[(Pyridin-2-yl)disulfanyl]butanoyl}oxy)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30910300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[[[2-[(Hydroxymethyl)[2-[(1-oxoisononyl)amino]ethyl]amino]ethyl]amino]carbonyl]benzoic acid](/img/structure/B26316.png)

